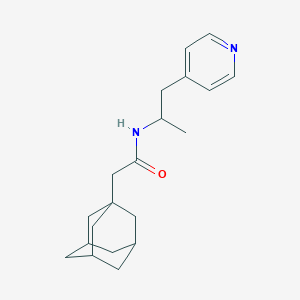![molecular formula C22H33N3O3 B4259466 1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B4259466.png)
1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
概要
説明
1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are typically used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors, thereby reducing heart rate and blood pressure.
準備方法
The synthesis of 1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves:
Formation of the phenoxy intermediate: This step involves the reaction of 2-methoxy-5-({[2-(2-pyridinyl)ethyl]amino}methyl)phenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with isopropyl(methyl)amine under controlled conditions to form the final product.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to enhance reaction rates and selectivity.
化学反応の分析
1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a model compound in the study of beta-blockers and their chemical properties.
Biology: Research involving this compound focuses on its effects on biological systems, particularly its interaction with beta-adrenergic receptors.
Medicine: It is studied for its potential therapeutic effects in treating cardiovascular diseases, including hypertension and arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug-receptor interactions.
作用機序
The mechanism of action of 1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.
類似化合物との比較
1-[2-Methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, they differ in their pharmacokinetic properties, receptor selectivity, and side effect profiles. For instance:
Propranolol: A non-selective beta-blocker with a broad range of applications but higher potential for side effects.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: Another selective beta-1 blocker with a favorable side effect profile and commonly used in the treatment of hypertension.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct pharmacological advantages in certain therapeutic contexts.
特性
IUPAC Name |
1-[2-methoxy-5-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-17(2)25(3)15-20(26)16-28-22-13-18(8-9-21(22)27-4)14-23-12-10-19-7-5-6-11-24-19/h5-9,11,13,17,20,23,26H,10,12,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRHDMDSCZPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(COC1=C(C=CC(=C1)CNCCC2=CC=CC=N2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-methoxyethyl)[(2-methoxypyrimidin-5-yl)methyl][(3-methyl-2-thienyl)methyl]amine](/img/structure/B4259396.png)

![1-(2-methoxyphenyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4259409.png)
![8-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4259415.png)
![N-allyl-2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzamide](/img/structure/B4259417.png)
![8-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-3-methyl-7,8-dihydro[1,3]oxazolo[5,4-g]quinoline-2,6(3H,5H)-dione](/img/structure/B4259421.png)
![4-[[(2-Amino-6-morpholin-4-ylpyrimidin-4-yl)-methylamino]methyl]-1-cyclopentylpyrrolidin-2-one](/img/structure/B4259426.png)
![4-{[2-(2-ethylpyrimidin-5-yl)-8-methylquinolin-4-yl]carbonyl}-1,3-dimethylpiperazin-2-one](/img/structure/B4259434.png)
![N,N-diallyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4259439.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4259444.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4259448.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B4259453.png)
![(2R*,6S*)-4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4259468.png)
![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4259482.png)
